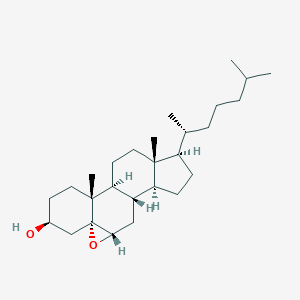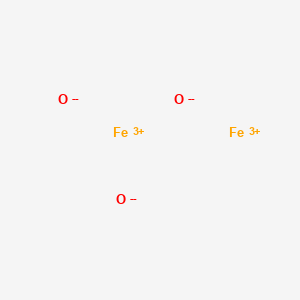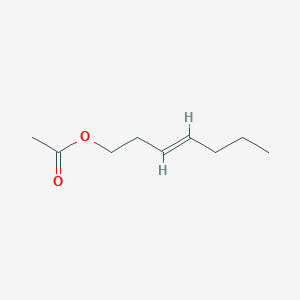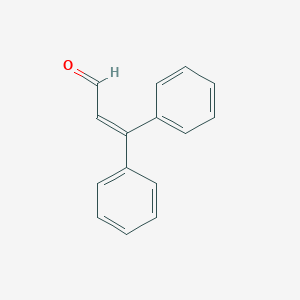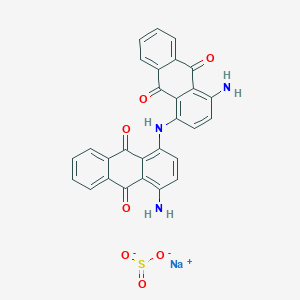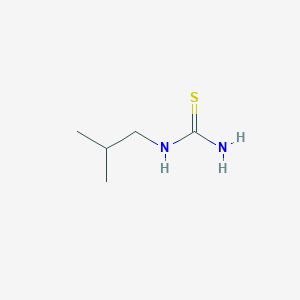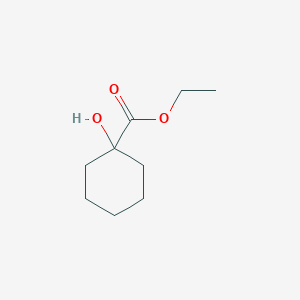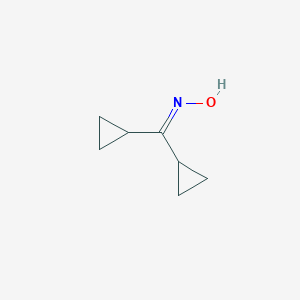
Dicyclopropyl ketoxime
描述
Dicyclopropyl ketoxime is an organic compound characterized by the presence of a cyclopropyl group attached to a ketone and an oxime functional group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The cyclopropyl ring imparts strain to the molecule, making it a reactive intermediate in various chemical transformations.
作用机制
Target of Action
Cyclopropyl ketone, oxime, like other oxime derivatives, primarily targets the N–O bond in biochemical reactions . The N–O bond cleavage leads to the formation of nitrogen-centered radicals, which trigger adjacent C–C bond cleavage to produce carbon-centered free radicals . These radicals play a crucial role in various organic synthesis processes .
Mode of Action
The compound interacts with its targets through a series of radical-type reactions . The N–O bond cleavage of oxime esters leads to the formation of nitrogen-centered radicals . These radicals then trigger adjacent C–C bond cleavage to produce carbon-centered free radicals . This mode of action has been used in organic synthesis in recent years .
Biochemical Pathways
The biochemical pathways affected by Cyclopropyl ketone, oxime involve the cleavage of the N–O bond and the C–C bond . These cleavages lead to the formation of nitrogen-centered and carbon-centered radicals, respectively . The radicals then participate in various radical-type reactions, contributing to different reaction types .
Result of Action
The result of the action of Cyclopropyl ketone, oxime is the production of nitrogen-centered and carbon-centered radicals . These radicals can then participate in various radical-type reactions, contributing to the synthesis of different compounds .
Action Environment
The action of Cyclopropyl ketone, oxime can be influenced by various environmental factors. For instance, the presence of light can trigger a triple catalytic, general ring-opening cyanation reaction of cyclopropyl ketones . This reaction involves the selective cleavage of the carbon–carbon bonds and the selective coupling of the generated radical and cyanide anion . The reaction environment, therefore, plays a crucial role in determining the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Cyclopropyl ketone, oxime plays a role in biochemical reactions, particularly in the formation of structurally diverse molecular frameworks . The oxime and oxime ether moieties in the compound enhance the physicochemical and anticancer properties of these frameworks
Molecular Mechanism
The molecular mechanism of Cyclopropyl ketone, oxime involves the formation of an oxime from the aldehyde or ketone, which occurs in a sequence similar to the formation of imines and hydrazones . The nitrogen adds to the carbonyl carbon followed by proton transfer . The reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates .
Temporal Effects in Laboratory Settings
This reaction proceeds through a ring-opening and an interrupted recyclization by intramolecular nucleophilic attack .
Metabolic Pathways
Oximes are known to play significant roles as acetylcholinesterase reactivators
准备方法
Synthetic Routes and Reaction Conditions: Dicyclopropyl ketoxime can be synthesized through several methods. One common approach involves the reaction of cyclopropyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding the desired oxime .
Industrial Production Methods: Industrial production of oximes often involves the use of catalytic processes. For example, the ammoximation of cyclohexanone using hydrogen peroxide and a titanium silicate catalyst is a well-established method . While specific industrial methods for cyclopropyl ketone, oxime are less documented, similar catalytic processes could be adapted for its large-scale synthesis.
化学反应分析
Types of Reactions: Dicyclopropyl ketoxime undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles using oxidizing agents like manganese dioxide.
Reduction: Reduction of oximes typically yields primary amines.
Substitution: Oximes can participate in substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, solvent-free conditions.
Reduction: Lithium aluminium hydride, catalytic hydrogenation.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Nitriles.
Reduction: Primary amines.
Substitution: Substituted ketones or aldehydes.
科学研究应用
Dicyclopropyl ketoxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with cyclopropyl moieties.
相似化合物的比较
Dicyclopropyl ketoxime can be compared with other oxime derivatives and cyclopropyl-containing compounds:
Cyclohexanone oxime: Used in the production of nylon-6, similar in its oxime functionality but differs in the ring size and industrial applications.
Cyclopropyl methyl ketone: Another cyclopropyl-containing compound, used in organic synthesis but lacks the oxime group.
Oxime ethers: These compounds are used as intermediates in the synthesis of heteroaromatic compounds and share the oxime functionality.
Uniqueness: this compound is unique due to the combination of the strained cyclopropyl ring and the reactive oxime group, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
属性
IUPAC Name |
N-(dicyclopropylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-8-7(5-1-2-5)6-3-4-6/h5-6,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVSLBGUEKOQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=NO)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162973 | |
| Record name | Cyclopropyl ketone, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453-52-7 | |
| Record name | Methanone, dicyclopropyl-, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclopropylmethanone oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73166 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropyl ketone, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclopropyl ketone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICYCLOPROPYLMETHANONE OXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG0LD01T90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when you shine light on a cyclopropyl ketone oxime in a solution of methanol?
A1: The photochemical behavior of cyclopropyl ketone oximes closely mirrors that of regular cyclic ketone oximes. [, ] For instance, when researchers irradiated 3α,5-cyclo-5α-cholestan-7-one oxime with UV light in methanol, they observed the formation of three major products: 7-aza-3α,5-cyclo-B-homo-5α-cholestan-7a-one, 7a-aza-3α,5α-cyclo-B-homo-5α-cholestan-7-one, and 3α,5-cyclo-7,8-seco-5α-cholestan-7-amide. [] Interestingly, no products resulting from the cleavage of the cyclopropane ring were detected. This suggests that the photo-Beckmann rearrangement, the primary reaction pathway, doesn't involve radical intermediates that could fragment the cyclopropyl group.
Q2: Does the presence of a cyclopropyl group affect the outcome of the photo-Beckmann rearrangement?
A2: Yes, the presence of a cyclopropyl group, particularly in a conjugated system, can significantly impact the yield of the desired lactam products in the photo-Beckmann rearrangement. [] Studies using 3α,5-cyclo-5α-cholestan-6-one oxime, a conjugated cyclopropyl ketone oxime, showed significantly reduced yields of the expected lactams compared to similar reactions with non-conjugated cyclopropyl ketone oximes or simple cyclic ketone oximes. [] This suggests that the unique electronic properties of the conjugated cyclopropyl group may interfere with the rearrangement process.
Q3: Beyond the photo-Beckmann rearrangement, what other synthetic transformations can cyclopropyl ketone oximes undergo?
A3: Cyclopropyl ketone oximes are versatile building blocks in organic synthesis. Researchers have demonstrated their utility in synthesizing valuable heterocyclic compounds. For example, specific reaction conditions can transform cyclopropyl ketone oximes into 4,5-dihydroisoxazoles [] or 5,6-dihydro-4H-1,2-oxazines. [] These heterocycles are important structural motifs found in various bioactive molecules and pharmaceuticals, highlighting the potential of cyclopropyl ketone oximes in medicinal chemistry.
Q4: Are there any specific applications of cyclopropyl ketone oximes or their derivatives?
A4: While the provided research focuses on the fundamental reactivity and synthetic potential of cyclopropyl ketone oximes, one specific application is highlighted. A new synthetic route for 4-Chlorophenyl cyclopropyl ketone oxime O-(3-phenoxybenzyl)ether has been developed. [] Although the specific application of this particular derivative is not detailed, its synthesis suggests a potential interest in its biological or material properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate](/img/structure/B75142.png)

